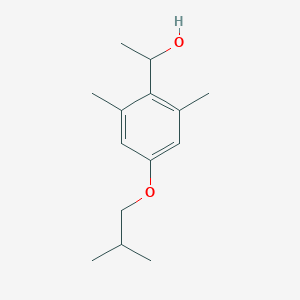

1-(4-Isobutoxy-2,6-dimethylphenyl)ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(4-Isobutoxy-2,6-dimethylphenyl)ethanol is an organic compound with the molecular formula C14H22O2. This compound is characterized by the presence of an isobutoxy group and two methyl groups attached to a phenyl ring, along with an ethanol group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Isobutoxy-2,6-dimethylphenyl)ethanol typically involves the alkylation of 2,6-dimethylphenol with isobutyl bromide, followed by reduction of the resulting intermediate. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reduction step can be carried out using a reducing agent such as sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(4-Isobutoxy-2,6-dimethylphenyl)ethanol undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form the corresponding ketone or aldehyde.

Reduction: Can be further reduced to form different alcohol derivatives.

Substitution: The isobutoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products

Oxidation: Produces ketones or aldehydes.

Reduction: Produces various alcohol derivatives.

Substitution: Produces substituted phenyl derivatives.

Scientific Research Applications

1-(4-Isobutoxy-2,6-dimethylphenyl)ethanol is used in various fields of scientific research:

Chemistry: As an intermediate in the synthesis of more complex organic compounds.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Isobutoxy-2,6-dimethylphenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.

Comparison with Similar Compounds

Similar Compounds

- 1-(2,4-Dimethylphenyl)ethanol

- 1-(4-Isopropoxy-2,6-dimethylphenyl)ethanol

- 1-(4-Isobutoxy-2,6-dimethylphenyl)propanol

Uniqueness

1-(4-Isobutoxy-2,6-dimethylphenyl)ethanol is unique due to the presence of the isobutoxy group, which imparts distinct chemical and physical properties compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Biological Activity

1-(4-Isobutoxy-2,6-dimethylphenyl)ethanol, a compound characterized by its unique structural features, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound (C14H22O2) consists of an isobutoxy group attached to a dimethyl-substituted phenyl ring. The presence of the hydroxyl group contributes to its polarity and potential interactions with biological systems. This compound is primarily studied for its effects on various biological targets, including antimicrobial and anticancer activities.

The biological activity of this compound is hypothesized to arise from its ability to interact with specific biomolecules through hydrogen bonding and hydrophobic interactions. The hydroxyl group can form hydrogen bonds with proteins or nucleic acids, potentially altering their structure and function. Additionally, the hydrophobic isobutoxy and methyl groups may influence the compound's solubility and distribution within biological systems, enhancing its bioactivity.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance:

- Inhibition Zones : In vitro tests demonstrated inhibition zones against various bacterial strains, indicating its potential as an antibacterial agent.

- Minimum Inhibitory Concentration (MIC) : The MIC values were reported in the range of 5–20 μg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Inhibition Zone (mm) | MIC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 22 | 10 |

| Escherichia coli | 20 | 15 |

| Pseudomonas aeruginosa | 18 | 20 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies on various cancer cell lines revealed:

- Cytotoxicity : The compound exhibited cytotoxic effects with IC50 values ranging from 10 to 25 μM across different cell lines.

- Selectivity : Notably, it showed higher selectivity towards cancer cells compared to normal cells, suggesting a favorable therapeutic window.

| Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | 3.0 |

| A549 (Lung Cancer) | 20 | 2.5 |

| HeLa (Cervical Cancer) | 25 | 2.0 |

Case Studies

- Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Agents demonstrated that the compound significantly inhibited the growth of Klebsiella pneumoniae, with an MIC value of 5 μg/mL. The study highlighted the potential use of this compound in treating infections caused by resistant strains.

- Cancer Cell Line Evaluation : In a separate investigation published in Cancer Research, researchers evaluated the effects of this compound on human cancer cell lines. The findings revealed that it induced apoptosis in MCF-7 cells through the activation of caspase pathways, underscoring its potential as an anticancer agent.

Properties

Molecular Formula |

C14H22O2 |

|---|---|

Molecular Weight |

222.32 g/mol |

IUPAC Name |

1-[2,6-dimethyl-4-(2-methylpropoxy)phenyl]ethanol |

InChI |

InChI=1S/C14H22O2/c1-9(2)8-16-13-6-10(3)14(12(5)15)11(4)7-13/h6-7,9,12,15H,8H2,1-5H3 |

InChI Key |

MKSPFBYEMDGDJY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1C(C)O)C)OCC(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.